

# Application Notes and Protocol: Measuring Apoptosis Induced by SHR2554 Using Annexin V Staining

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Compound of Interest		
Compound Name:	EZH2-IN-15	
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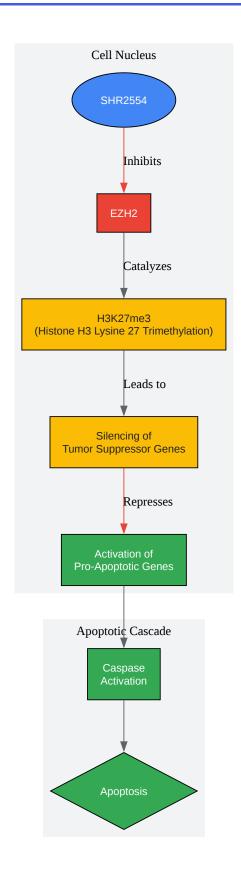
Introduction

SHR2554 is an orally available, selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3] Dysregulation of EZH2 is implicated in the development of various cancers, particularly lymphomas.[2][4] SHR2554 has demonstrated the ability to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells.[5][6] This makes the assessment of apoptosis a critical component in evaluating the efficacy of SHR2554 in preclinical and clinical research.

The Annexin V assay is a common and reliable method for detecting early to late-stage apoptosis.[7] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[7][8][9] Co-staining with a viability dye, such as Propidium Iodide (PI), allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10] This document provides a detailed protocol for assessing apoptosis in cell lines treated with SHR2554 using the Annexin V/PI staining method followed by flow cytometry analysis.

Signaling Pathway of EZH2 Inhibition Leading to Apoptosis





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Caption: EZH2 inhibition by SHR2554 leads to apoptosis.



# Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol is designed for the analysis of apoptosis in suspension or adherent cell cultures treated with SHR2554.

#### Materials:

- SHR2554 compound
- Appropriate cancer cell line (e.g., lymphoma cell lines)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
- · Flow cytometer

#### Procedure:

- Cell Seeding and Treatment:
  - Seed cells at a density that will allow for logarithmic growth during the treatment period.
  - Allow cells to adhere overnight (for adherent cell lines).
  - Treat cells with various concentrations of SHR2554 and a vehicle control (e.g., DMSO).
     Include a positive control for apoptosis if desired.
  - Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
- Cell Harvesting:
  - Suspension cells: Transfer the cell suspension to centrifuge tubes.



- Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and detach them using a gentle method like trypsinization. Combine the collected medium and the detached cells.
- Centrifuge the cell suspensions at 300-400 x g for 5 minutes.
- Discard the supernatant and wash the cells once with cold PBS.

### Staining:

- Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- $\circ$  Transfer 100 µL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
   [10]
- After incubation, add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer as soon as possible after staining.
  - Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.
  - Acquire data for at least 10,000 events per sample.

#### Data Interpretation:

The cell population will be separated into four quadrants:

- Lower-Left (Annexin V- / PI-): Live, healthy cells.
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells.



- Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
- Upper-Left (Annexin V- / PI+): Necrotic cells.

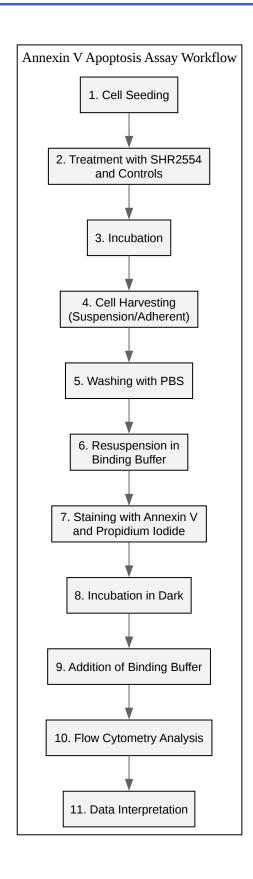
# **Data Presentation**

The quantitative data from the flow cytometry analysis can be summarized in the following table. This allows for a clear comparison of the effects of different concentrations of SHR2554 on apoptosis induction.

Treatment Group	Concentrati on (nM)	% Live Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/N ecrotic Cells (Annexin V+ / PI+)	% Necrotic Cells (Annexin V- / PI+)
Vehicle Control	0				
SHR2554	10	_			
SHR2554	100	_			
SHR2554	1000	_			
Positive Control	Varies	-			

# **Experimental Workflow Diagram**





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Caption: Step-by-step workflow for the Annexin V apoptosis assay.



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